6-(Diethylamino)pyridine-2-carboxylic acid
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Overview
Description
6-(Diethylamino)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a diethylamino group attached to the sixth position of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reductive acylation of 2,6-dimethylaniline with chloroacetic acid chloranhydride, followed by interaction with diethylamine . This process is carried out under mild conditions, such as at temperatures ranging from 20 to 50°C and atmospheric pressure.
Industrial Production Methods
Industrial production of 6-(diethylamino)picolinic acid may involve similar synthetic routes but on a larger scale. The use of palladium catalysts in the reductive acylation process can enhance the yield and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
6-(Diethylamino)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Oxidation of 6-(diethylamino)picolinic acid can lead to the formation of 6-hydroxy-2-picolinic acid.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Diethylamino)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 6-(diethylamino)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects . This mechanism is particularly relevant in its potential antiviral and immunomodulatory applications.
Comparison with Similar Compounds
6-(Diethylamino)picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness
The presence of the diethylamino group in 6-(diethylamino)picolinic acid distinguishes it from other picolinic acid derivatives.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-(diethylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-12(4-2)9-7-5-6-8(11-9)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
KKMJSCAACAPSKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=N1)C(=O)O |
Origin of Product |
United States |
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